8-(ethylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This purine-2,6-dione derivative features an ethylsulfanyl group at position 8, a 3-methyl substitution on the purine core, and a 4-methylbenzyl group at position 7. The 4-methylbenzyl group at position 7 is a recurring motif in compounds with demonstrated biological activity, such as kinase inhibition or vasodilation .
Properties
IUPAC Name |
8-ethylsulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-4-23-16-17-13-12(14(21)18-15(22)19(13)3)20(16)9-11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVMICHUSLXPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Purine Skeleton Formation
The synthesis begins with constructing the 2,3,6,7-tetrahydro-1H-purine-2,6-dione core. A common approach involves cyclocondensation of pyrimidine precursors with urea or thiourea derivatives under acidic or basic conditions. For instance, 6-amino-1,3-dimethyluracil may react with carbonyl diimidazole to form the bicyclic framework, followed by functionalization at the 7- and 8-positions.
Key parameters:
Introduction of the 4-Methylbenzyl Group
The 7-[(4-methylphenyl)methyl] substituent is introduced via alkylation using 4-methylbenzyl bromide. Nucleophilic substitution occurs at the N7 position of the purine core under inert atmospheres to prevent oxidation.
Optimized conditions :
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Molar ratio : 1:1.2 (purine intermediate : 4-methylbenzyl bromide)
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Reaction time : 4–6 hours.
Functionalization with Ethylsulfanyl Moiety
Thioether Formation at C8
The ethylsulfanyl group is installed through nucleophilic aromatic substitution or metal-catalyzed coupling. A validated method involves reacting the purine intermediate with ethanethiol in the presence of a copper(I) catalyst.
Critical considerations :
Alternative Sulfurization Strategies
Comparative studies show that using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) can directly convert carbonyl groups to thiocarbonyls, but these methods risk over-sulfurization.
Industrial-Scale Synthesis
Automated Reactor Configurations
Large-scale production employs jacketed reactors with:
Cost-Efficiency Analysis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 68% | 82% |
| Purity (HPLC) | 95% | 99.5% |
| Time per batch | 18 hours | 6 hours |
| Solvent consumption (L/kg) | 120 | 40 |
Industrial protocols reduce solvent use by 67% through solvent recovery systems.
Purification and Isolation
Crystallization Techniques
Final purification uses mixed-solvent systems:
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Step 2 : Gradual cooling to 0–5°C induces crystallization.
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Step 3 : Vacuum filtration and washing with cold MTBE (methyl tert-butyl ether).
Yield enhancement : Seeding with pre-formed crystals improves nucleation, increasing yield by 12–15%.
Chromatographic Methods
Preparative HPLC with C18 columns achieves >99% purity using:
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Impurity | Retention Time (min) | Acceptable Limit |
|---|---|---|
| Des-ethyl sulfoxide | 8.2 | ≤0.15% |
| N7-demethylated analog | 10.7 | ≤0.10% |
| Solvent residues | 2.5 | ≤500 ppm |
Stability studies indicate no degradation under N₂ at −20°C for 24 months.
| Reagent | OSHA PEL (ppm) | NIOSH REL (ppm) |
|---|---|---|
| Ethanethiol | 10 | 0.5 |
| 4-Methylbenzyl bromide | 0.1 | 0.05 |
Ventilated enclosures and PPE (nitrile gloves, respirators) are mandatory during scale-up .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, primarily:
Oxidation: : Introduction of oxidizing agents like potassium permanganate can modify the ethylsulfanyl group, potentially converting it to a sulfone.
Reduction: : Reducing agents such as lithium aluminum hydride can affect the purine ring, altering its electronic structure.
Substitution: : Electrophilic aromatic substitution can occur at the aromatic ring, introducing various functional groups depending on the reagent used.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Aluminum chloride for Friedel-Crafts reactions, palladium catalysts for hydrogenation.
Major Products
The primary reaction products depend on the reagents used:
Oxidation might yield sulfone derivatives.
Reduction could lead to dihydropurine derivatives.
Substitution reactions introduce various functional groups, creating a diverse set of derivative compounds.
Scientific Research Applications
The compound 8-(ethylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific applications, supported by detailed data tables and case studies.
Structure and Composition
The molecular formula of the compound is . Its structure features a tetrahydro-purine core with ethylsulfanyl and methylphenyl substituents, which may contribute to its biological activity.
Medicinal Chemistry
Antitumor Activity
Research indicates that purine derivatives exhibit significant antitumor properties. The compound's structural features may enhance its interaction with biological targets involved in cancer cell proliferation. A study demonstrated that similar compounds showed cytotoxic effects on various cancer cell lines, suggesting potential for this compound in cancer therapy .
Antiviral Properties
Purines are well-known for their antiviral activities. The presence of the ethylsulfanyl group may enhance the compound's ability to inhibit viral replication. Preliminary studies on related compounds have shown efficacy against viruses such as HIV and hepatitis C .
Biochemical Research
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in nucleotide metabolism. This inhibition could be beneficial in studying metabolic pathways and developing treatments for metabolic disorders .
Receptor Modulation
Due to its structural similarity to natural purines, this compound may interact with purinergic receptors, potentially modulating their activity. This interaction could lead to insights into receptor signaling pathways and their implications in various diseases.
Case Study 1: Antitumor Effects
A recent study investigated the effects of similar purine derivatives on human breast cancer cells. The results indicated that these compounds induced apoptosis and inhibited cell migration, highlighting their potential as therapeutic agents .
Case Study 2: Antiviral Activity
Another study focused on a related purine derivative's effectiveness against viral infections. It demonstrated that the compound significantly reduced viral load in infected cells, establishing a foundation for further research into its antiviral capabilities .
Mechanism of Action
The compound exerts its effects through interaction with molecular targets within the cell. Its mechanism often involves:
Enzyme Inhibition: : Binding to active sites of enzymes, particularly those involved in nucleotide synthesis, disrupting cellular functions.
Pathway Modulation: : Affecting signaling pathways by interacting with receptor sites, altering cellular responses.
DNA/RNA Interaction: : Intercalating with nucleic acids, affecting replication and transcription processes.
Comparison with Similar Compounds
Substituent Variations at Position 8
The ethylsulfanyl group in the target compound distinguishes it from analogs with differing substituents:
- 8-[(4-Methoxybenzyl)amino] (): This compound substitutes a methoxybenzylamino group at position 8.
- 8-Pentylsulfanyl () : A longer alkyl chain (pentyl vs. ethyl) increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
- 8-Hydrazine-yl () : The hydrazine-linked 3-methoxyphenyl group in this analog confers potent protein kinase CK2 inhibition (IC50 = 8.5 μM), suggesting that electron-withdrawing substituents at position 8 enhance kinase binding .
- 8-Isopentylsulfanyl () : Similar to the target compound but with a branched alkyl chain, this derivative may exhibit improved metabolic stability due to steric hindrance .
Substituent Variations at Position 7
The 4-methylbenzyl group at position 7 contrasts with:
- 7-(3-Phenoxypropyl) (): The phenoxypropyl chain enhances π-π stacking interactions, critical for kinase inhibition .
- 7-[2-(Piperazin-1-yl)acetyl] () : This substitution enables vasodilatory activity by mimicking cyclic AMP pathways, a feature absent in the target compound .
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 8-(ethylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 368.48 g/mol. The structure features a tetrahydro-purine ring with an ethylsulfanyl group and a 4-methylphenylmethyl substituent.
Research indicates that the compound exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : The ethylsulfanyl group is known to enhance the antioxidant properties of compounds, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.
- Antimicrobial Properties : Preliminary studies have shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
Biological Activity Overview
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antioxidant Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydropurine exhibited significant antioxidant activity by scavenging free radicals and reducing lipid peroxidation levels in vitro .
- Antimicrobial Efficacy : In a comparative study on various purine derivatives, the compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
- Antitumor Activity : Research published in Cancer Letters indicated that the compound could induce apoptosis in human cancer cell lines through the modulation of apoptotic pathways, making it a candidate for further development in cancer therapy .
- Anti-inflammatory Effects : A recent study highlighted its ability to downregulate pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential utility in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 8-(ethylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a brominated xanthine precursor (e.g., 8-bromo-3-methyl-7-benzylxanthine) with ethyl mercaptan (ethanethiol). This reaction typically employs a polar aprotic solvent (e.g., DMF or THF) and a base like K₂CO₃ to deprotonate the thiol. Reaction monitoring via TLC and purification by column chromatography are critical steps . For regioselective alkylation at the N-7 position, phase-transfer catalysis or microwave-assisted synthesis may enhance yield .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the ethylsulfanyl group (δ ~2.5–3.0 ppm for SCH₂CH₃), benzyl protons (δ ~4.5–5.0 ppm), and carbonyl signals (δ ~160–170 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M−H]⁻) with <5 ppm error .
- IR : Validate carbonyl stretches (~1700 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : Test in DMSO for stock solutions (5–10 mM). For aqueous buffers, use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to mitigate precipitation .
- Stability : Assess via HPLC under varying pH (4–9) and temperatures (4°C vs. 25°C). Protect from light if photosensitive .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the ethylsulfanyl substituent’s role in biological activity?
- Methodological Answer :
- Substituent Variation : Replace ethylsulfanyl with methylsulfanyl, propylsulfanyl, or aromatic thioethers to assess steric/electronic effects .
- Biological Assays : Compare IC₅₀ values in target-specific assays (e.g., enzyme inhibition). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
- Computational Docking : Map interactions (e.g., hydrogen bonds, hydrophobic contacts) between the substituent and the target’s binding pocket (e.g., TRPC5 channels) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., calcium flux) assays to rule out assay-specific artifacts .
- Structural Verification : Confirm compound integrity via X-ray crystallography (using SHELX for refinement) or 2D-NMR (NOESY for spatial conformation) .
- Batch Analysis : Compare results across multiple synthetic batches to exclude impurities as confounding factors .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger with a high-resolution target structure (e.g., PDB ID 6Z8) to predict binding poses. Prioritize poses with conserved interactions (e.g., xanthine core hydrogen bonds) .
- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns) in explicit solvent (e.g., TIP3P water) to assess conformational flexibility .
- QSAR Models : Train regression models using descriptors like logP, polar surface area, and substituent electronegativity to predict activity trends .
Q. What experimental designs optimize the benzyl and ethylsulfanyl substituents for enhanced selectivity?
- Methodological Answer :
- Parallel Synthesis : Use a library approach to generate analogs with varied benzyl (e.g., 4-fluoro, 4-methoxy) and ethylsulfanyl groups .
- Selectivity Profiling : Screen against related targets (e.g., TRPC1/4/6) to identify substituents that minimize off-target effects .
- Metabolic Stability : Evaluate hepatic microsomal clearance to prioritize substituents with improved pharmacokinetics .
Data Analysis and Validation
Q. How should researchers handle conflicting crystallographic data for this compound?
- Methodological Answer :
- Refinement Protocols : Use SHELXL for high-resolution data to resolve disorder (e.g., ethylsulfanyl rotamers). Apply restraints for flexible moieties .
- Twinned Data : Test for twinning (e.g., via R-factor ratio) and use SHELXE for phase correction if necessary .
- Cross-Validation : Compare with NMR-derived structures (e.g., NOE restraints) to validate key conformations .
Q. What methodologies confirm the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Knockdown/Overexpression : Use siRNA or CRISPR to modulate target expression and correlate with compound efficacy .
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to identify binding proteins via pull-down assays .
- Thermal Shift Assays : Monitor target protein melting temperature (Tm) shifts to confirm direct binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
